molecular formula C19H13ClF3N3O2 B11385683 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385683
M. Wt: 407.8 g/mol
InChI Key: YSMRGZXYYDAGSA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a 1,4-dihydropyridazine core substituted with a 4-oxo group. Key structural attributes include:

  • Aromatic substituents: A 2-chloro-5-(trifluoromethyl)phenyl group attached via the carboxamide nitrogen and a 3-methylphenyl group at position 1 of the dihydropyridazine ring.
  • Functional groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups are electron-withdrawing, likely influencing electronic distribution and binding interactions.

Properties

Molecular Formula

C19H13ClF3N3O2

Molecular Weight

407.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClF3N3O2/c1-11-3-2-4-13(9-11)26-8-7-16(27)17(25-26)18(28)24-15-10-12(19(21,22)23)5-6-14(15)20/h2-10H,1H3,(H,24,28)

InChI Key

YSMRGZXYYDAGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s 1,4-dihydropyridazine core distinguishes it from analogs with alternative heterocyclic systems:

Compound Name (CAS or Identifier) Core Structure Key Substituents Functional Groups
Target Compound 1,4-Dihydropyridazine 2-chloro-5-(trifluoromethyl)phenyl, 3-methylphenyl Carboxamide, CF₃, Cl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, CF₃ Sulfanyl (-S-), Aldehyde (-CHO)
478039-51-9 () Pyrimidine Chloro, pyridin-4-yl Benzamide (-CONH-)

Key Observations :

  • The pyrazole core () is a five-membered ring with two adjacent nitrogen atoms, offering distinct geometry and electronic properties compared to the six-membered dihydropyridazine.
  • The pyrimidine-based compound () shares a nitrogen-rich aromatic system but lacks the 4-oxo group, reducing hydrogen-bonding capacity.

Substituent Effects

Substituents critically modulate bioactivity and physicochemical properties:

Trifluoromethyl (-CF₃) and Chloro (-Cl) Groups:
  • Compound : The -CF₃ group is retained, but the -Cl is part of a sulfanyl-linked phenyl group, which may alter steric bulk and redox stability .
Carboxamide Linkage:
  • The target compound’s carboxamide connects the dihydropyridazine core to the aryl group, enabling hydrogen-bond donor/acceptor interactions.
  • In contrast, the benzamide derivative (478039-51-9, ) links a pyrimidine to a pyridinyl group, limiting flexibility .

Pharmacokinetic and Electronic Properties

  • Lipophilicity : The target compound’s trifluoromethyl and chloro substituents increase logP compared to analogs with fewer halogen groups.
  • Electron Distribution : The dihydropyridazine core’s partial unsaturation and 4-oxo group create a polarized electronic environment, unlike the fully aromatic pyrazole or pyrimidine systems.

Research Findings and Limitations

  • Structural Insights : The dihydropyridazine core’s conformational flexibility may improve target engagement compared to rigid pyrimidines or pyrazoles.
  • Gaps in Data : The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC₅₀, binding affinities). Further experimental studies are required to quantify bioactivity differences.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20H18ClF3N4OS
  • Molecular Weight : 454.9 g/mol
  • Exact Mass : 454.084195 g/mol

This compound belongs to a class of heterocyclic compounds, which often exhibit significant biological activities due to their structural characteristics.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on different biological systems.

Inhibition of mPGES-1

One prominent study indicated that derivatives related to this compound exhibited potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). For instance, a closely related compound demonstrated an IC50 value of 8 nM against mPGES-1, indicating strong enzymatic inhibition . This suggests that this compound may also possess similar inhibitory properties.

Selectivity and Safety Profile

In terms of selectivity, compounds in this class have shown favorable profiles against other prostanoid synthases and cyclooxygenase enzymes (COX-1 and COX-2). For example, the selectivity over mPGES-2 and COX enzymes was highlighted in related studies, showcasing the potential for reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety of this compound. Modifications to the phenyl rings and the incorporation of different functional groups can significantly impact the biological activity.

Key Findings from SAR Studies

ModificationImpact on Activity
Addition of trifluoromethyl groupEnhances lipophilicity and potentially increases binding affinity to target enzymes
Variation in the phenyl substituentAlters selectivity towards specific isoforms of enzymes like mPGES
Introduction of different amide functionalitiesCan improve metabolic stability and bioavailability

Case Study 1: Pain Management

A study utilizing a related compound demonstrated significant efficacy in a rodent model of thermal hyperalgesia. The lead compound showed an effective dose (ED50) of 36.7 mg/kg, indicating its potential utility in pain management applications .

Case Study 2: Cancer Research

Another investigation focused on the anti-cancer potential of compounds related to this structure. The inhibition of angiogenesis through VEGFR-2 kinase inhibition was noted, with an IC50 value of 1.46 µM for related compounds . This suggests that this compound may also play a role in cancer therapeutics.

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